molecular formula C20H19NO4 B3063843 Melosmine CAS No. 81525-68-0

Melosmine

Cat. No.: B3063843
CAS No.: 81525-68-0
M. Wt: 337.4 g/mol
InChI Key: CUEIWVZJOPCMPT-UHFFFAOYSA-N
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Description

Melamine is an organic compound with the chemical formula C₃H₆N₆. It is a white crystalline solid that is a trimer of cyanamide, with a 1,3,5-triazine skeleton. Melamine is known for its high nitrogen content, which makes it useful in various industrial applications, particularly in the production of melamine-formaldehyde resins .

Scientific Research Applications

Melamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, melamine is used as a starting material for the synthesis of various polymers and resins. It is also used in the production of flame retardants due to its high nitrogen content .

Biology

In biological research, melamine is used as a model compound to study nitrogen metabolism and its effects on living organisms. It is also used in the development of biosensors for detecting melamine contamination in food products .

Medicine

Melamine has limited direct applications in medicine, but its derivatives are used in the development of certain pharmaceuticals and diagnostic tools .

Industry

In the industrial sector, melamine is primarily used in the production of melamine-formaldehyde resins, which are used in laminates, adhesives, and coatings. It is also used in the manufacture of flame retardants, fertilizers, and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce ammonia and isocyanic acid. The isocyanic acid then undergoes self-condensation to form cyanuric acid, which is subsequently transformed into melamine through further heating .

    Step 1: Urea is heated to produce ammonia and isocyanic acid.

    Step 2: Isocyanic acid molecules undergo self-condensation to form cyanuric acid.

    Step 3: Cyanuric acid is further heated and transformed into melamine.

Industrial Production Methods

In industrial settings, melamine is produced in high-pressure reactors where urea is decomposed into melamine, ammonia, and carbon dioxide. The reaction is carried out at temperatures ranging from 350°C to 400°C and pressures of 8 to 10 MPa. The melamine is then separated from the by-products through crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions

Melamine undergoes various chemical reactions, including hydrolysis, deamination, and condensation reactions. It can be hydrolyzed under strongly acidic or alkaline conditions to form cyanuric acid, ammeline, and ammelide .

Common Reagents and Conditions

Major Products

Mechanism of Action

Melamine exerts its effects primarily through its high nitrogen content. When ingested, melamine can form insoluble complexes with cyanuric acid, leading to the formation of kidney stones and other renal issues. The molecular targets and pathways involved in melamine toxicity include the formation of melamine-cyanurate crystals, which can obstruct renal tubules and cause acute renal failure .

Properties

CAS No.

81525-68-0

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

14,15-dimethoxy-8,8-dimethyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene-5,16-diol

InChI

InChI=1S/C20H19NO4/c1-20(2)13-9-10(22)5-6-11(13)14-15-12(7-8-21-19(15)20)17(24-3)18(25-4)16(14)23/h5-9,22-23H,1-4H3

InChI Key

CUEIWVZJOPCMPT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C3=C(C(=C(C4=C3C1=NC=C4)OC)OC)O)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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